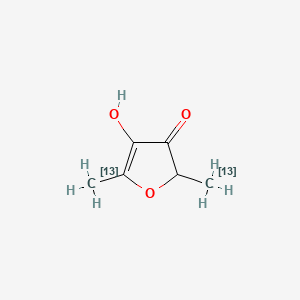
Mercury(2+);fluoride;hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury(2+);fluoride;hydroxide is a chemical compound composed of mercury, fluoride, and hydroxide ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mercury(2+);fluoride;hydroxide can be synthesized through the reaction of mercury(II) oxide with hydrogen fluoride. The reaction proceeds as follows:
HgO+2HF→HgF2+H2O
This reaction is typically carried out under controlled conditions to ensure the complete conversion of mercury(II) oxide to mercury(II) fluoride .
Industrial Production Methods
In industrial settings, this compound can be produced through the fluorination of mercury(II) chloride:
HgCl2+F2→HgF2+Cl2
Alternatively, the compound can be synthesized by reacting mercury(II) oxide with fluorine gas:
2HgO+2F2→2HgF2+O2
These methods are employed to produce this compound on a larger scale for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Mercury(2+);fluoride;hydroxide undergoes several types of chemical reactions, including:
Oxidation: Mercury(II) can be oxidized to form mercury(II) oxide.
Reduction: Mercury(II) can be reduced to elemental mercury.
Substitution: Mercury(II) fluoride can undergo substitution reactions with other halides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen fluoride, fluorine gas, and various halides. These reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving this compound include mercury(II) oxide, elemental mercury, and various mercury halides .
Aplicaciones Científicas De Investigación
Mercury(2+);fluoride;hydroxide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential effects on biological systems and its use in biological assays.
Medicine: Studied for its potential therapeutic applications and its effects on human health.
Industry: Employed in industrial processes, including water purification and the production of other chemical compounds
Mecanismo De Acción
The mechanism of action of mercury(2+);fluoride;hydroxide involves the interaction of mercury ions with various molecular targets. The compound can form complexes with other molecules, leading to changes in their chemical properties and reactivity. The pathways involved in these interactions are influenced by the specific conditions under which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to mercury(2+);fluoride;hydroxide include:
Mercury(II) chloride: HgCl₂
Mercury(II) bromide: HgBr₂
Mercury(II) iodide: HgI₂
Zinc fluoride: ZnF₂
Cadmium fluoride: CdF₂
Uniqueness
This compound is unique due to its specific combination of mercury, fluoride, and hydroxide ions, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
28953-04-0 |
|---|---|
Fórmula molecular |
FHHgO |
Peso molecular |
236.597 |
Nombre IUPAC |
mercury(2+);fluoride;hydroxide |
InChI |
InChI=1S/FH.Hg.H2O/h1H;;1H2/q;+2;/p-2 |
Clave InChI |
QIOVOKGVECOETI-UHFFFAOYSA-L |
SMILES |
[OH-].[F-].[Hg+2] |
Sinónimos |
MgF2.HgO.H2O, Mercury fluoride hydroxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethanone, 1-bicyclo[4.2.0]octa-1,3,5-trien-2-yl- (9CI)](/img/new.no-structure.jpg)

![N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide](/img/structure/B590927.png)
![1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone](/img/structure/B590928.png)
![1h-Furo[2,3-g]indole](/img/structure/B590931.png)




